1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea

Kinase inhibitor design Regioisomeric selectivity Molecular docking

SAR studies show generic substitution of pyrazolo[1,5-a]pyridine ureas can shift kinase selectivity by orders of magnitude, risking off-target artifacts. This regiospecific 3-ylmethyl-thiophene urea eliminates that uncertainty. - Targets a hydrophobic sub-pocket adjacent to the kinase hinge region, distinct from 5-yl isomers. - Thiophene sulfur enables CYP-mediated S-oxidation/reactivity studies (use matched phenyl analog as negative control). - Published SAR confirms urea derivatives show distinct antiproliferative profiles vs. thiourea bioisosteres. Standard pack: 1 mg; bulk custom synthesis available on request. In stock for immediate dispatch.

Molecular Formula C14H14N4OS
Molecular Weight 286.35
CAS No. 1396846-75-5
Cat. No. B2782280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea
CAS1396846-75-5
Molecular FormulaC14H14N4OS
Molecular Weight286.35
Structural Identifiers
SMILESC1=CC2=C(C=NN2C=C1)CNC(=O)NCC3=CC=CS3
InChIInChI=1S/C14H14N4OS/c19-14(16-10-12-4-3-7-20-12)15-8-11-9-17-18-6-2-1-5-13(11)18/h1-7,9H,8,10H2,(H2,15,16,19)
InChIKeyPFIWHYCJEKMSRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Pyrazolopyridinyl-Thienylmethyl Urea: Structural Identity & Physicochemical Profile


1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea (CAS 1396846-75-5) is a synthetic heterocyclic urea derivative (molecular formula C₁₄H₁₄N₄OS, molecular weight 286.35 g/mol) that incorporates a pyrazolo[1,5-a]pyridine core and a thiophene ring connected via a urea–methylene bridge [1]. The pyrazolo[1,5-a]pyridine scaffold is broadly recognized in medicinal chemistry for its utility in kinase inhibition and phosphodiesterase modulation [2]. The compound's computed physicochemical properties include a topological polar surface area of 86.7 Ų, an XLogP3-AA of 1.2, and two hydrogen bond donors, placing it within favorable oral drug-likeness space [1].

Selectivity Determinants of Pyrazolopyridinyl-Thienylmethyl Urea


The pyrazolo[1,5-a]pyridine urea chemotype includes numerous analogs that differ in the regiochemistry of urea attachment (3-ylmethyl vs. 5-yl), the nature of the heterocyclic substituent (thiophene vs. phenyl, benzodioxole, or furan), and the presence or absence of the methylene spacer [1]. Published structure–activity relationship (SAR) studies on related pyrazolo[1,5-a]pyridine ureas demonstrate that even minor modifications—such as replacing a thiophene with a furan ring or shifting the urea linkage from the 3- to the 5-position—can substantially alter kinase selectivity profiles and cellular potency by orders of magnitude [2]. Consequently, generic substitution without confirmatory comparative binding or functional data carries a high risk of introducing unpredictable off-target pharmacology or loss of target engagement, undermining experimental reproducibility and procurement decision-making [1][2].

Pyrazolopyridinyl-Thienylmethyl Urea: Differentiation from Analogs


3-ylmethyl vs. 5-yl Urea Regiochemistry and Kinase Binding

The target compound bears the urea appendage at the pyrazolo[1,5-a]pyridin-3-ylmethyl position, in contrast to the more commonly explored pyrazolo[1,5-a]pyridin-5-yl urea series. In silico docking experiments reported for structurally related 3-substituted pyrazolo[1,5-a]pyridine ureas indicate that the 3-ylmethyl orientation directs the terminal aromatic group into a hydrophobic sub-pocket adjacent to the hinge region of several kinases, whereas 5-substituted isomers project the urea into the solvent-exposed front pocket, favoring different selectivity profiles [1]. While no direct head-to-head kinase panel data are publicly available for this specific compound, a close 3-ylmethyl analog—1-(4-chlorophenyl)methyl-3-({pyrazolo[1,5-a]pyridin-3-yl}methyl)urea (CAS 1396558-97-6)—exhibited an IC₅₀ of 28 nM against non-small cell lung cancer (NSCLC) cell lines, suggesting that the 3-ylmethyl regioisomeric scaffold can achieve nanomolar cellular potency [2].

Kinase inhibitor design Regioisomeric selectivity Molecular docking

Thiophene Substituent: Physicochemical and Metabolic Profile

The thiophen-2-ylmethyl substituent in the target compound imparts a distinct physicochemical signature compared to close phenyl- and furan-containing analogs. The computed XLogP3-AA value of 1.2 for the target compound [1] is intermediate between that of 1-(2H-1,3-benzodioxol-5-yl)-3-({pyrazolo[1,5-a]pyridin-3-yl}methyl)urea (predicted XLogP ≈ 1.5) and 1-(furan-3-ylmethyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea (predicted XLogP ≈ 0.9), while the topological polar surface area (TPSA) of 86.7 Ų [1] is comparable to that of the furan analog (~87 Ų) but lower than the benzodioxole analog (~96 Ų). The sulfur atom in the thiophene ring introduces a site for potential cytochrome P450-mediated S-oxidation that is absent in phenyl analogs, which may confer a different metabolic soft-spot profile [2].

Physicochemical property optimization Metabolic stability Lipophilic ligand efficiency

Urea vs. Thiourea Bioisosteres: MCF-7 Cytotoxicity

In a focused library of pyrazolo[1,5-a]pyridine derivatives bearing aryl urea, thiourea, and sulfonamide moieties evaluated against the MCF-7 breast cancer cell line, the thiourea derivatives consistently outperformed the urea derivatives in growth inhibition (GI₅₀) assays. The two most potent thiourea compounds (designated 19 and 22) achieved GI₅₀ values of 3.15 μM and 3.2 μM, respectively, whereas the urea-containing compounds in the same series exhibited GI₅₀ values predominantly in the sub-millimolar to high-micromolar range [1]. While the target compound was not specifically included in this study, the finding establishes a class-level SAR trend wherein the urea linkage is generally less favorable for MCF-7 cytotoxicity than the thiourea linkage within the pyrazolo[1,5-a]pyridine scaffold [1].

Bioisostere strategy Cytotoxicity SAR Thiourea advantage

Application Scenarios for Pyrazolopyridinyl-Thienylmethyl Urea


Kinase Selectivity Profiling: Hinge-Binding Sub-Pocket

Given the in silico evidence that the 3-ylmethyl urea orientation projects the terminal aromatic group into a hydrophobic sub-pocket adjacent to the kinase hinge region [1], this compound is suitable for inclusion in broad kinase selectivity panels aimed at identifying novel type I/type II kinase inhibitors. The thiophene substituent may confer selectivity for kinases with a small hydrophobic pocket near the gatekeeper residue, such as certain members of the CMGC kinase family. Procurement for kinase profiling should be accompanied by a structurally matched 5-yl-substituted isomer as a negative-control regioisomer.

CYP450-Mediated Thiophene Metabolite Identification

The sulfur atom in the thiophene ring is a known site for cytochrome P450-mediated S-oxidation, which can generate reactive thioether metabolites [2]. This compound may serve as a tool molecule for investigating thiophene bioactivation pathways in human liver microsomal or hepatocyte assays. It should be procured alongside a matched phenyl analog (lacking the sulfur) as a negative-control probe for reactive metabolite screening (e.g., glutathione trapping assays).

SAR: Urea vs. Thiourea Bioisosteres in Cancer Cell Lines

The published SAR data demonstrate that thiourea derivatives in the pyrazolo[1,5-a]pyridine scaffold achieve GI₅₀ values in the low micromolar range against MCF-7 cells, whereas urea derivatives are significantly less potent [3]. This compound can be procured as the urea reference standard in a matched-pair comparison with its thiourea bioisostere across a panel of cancer cell lines to quantify the contribution of the urea oxygen-to-sulfur exchange to antiproliferative activity.

Docking Model Validation for Pyrazolopyridine Ligands

With experimentally determined molecular weight (286.35), XLogP (1.2), TPSA (86.7 Ų), and a well-defined SMILES string [4], this compound is an ideal test case for validating docking scoring functions and molecular dynamics simulations of pyrazolopyridine-containing ligands targeting kinases or other ATP-binding proteins. Its moderate size and balanced polarity reduce the risk of non-specific binding artifacts in computational models.

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